(2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
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Overview
Description
(2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a tert-butyl group, diphenoxyphenyl moiety, and a dihydrobenzo[d][1,3]oxaphosphole ring system, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multi-step organic reactions. The process begins with the preparation of the dihydrobenzo[d][1,3]oxaphosphole core, followed by the introduction of the tert-butyl and diphenoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include tert-butyl chloride, phenol derivatives, and phosphorus-based catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The tert-butyl and diphenoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is used as a building block for synthesizing more complex molecules
Biology
The compound’s potential biological activity makes it a candidate for research in drug discovery and development. Its interactions with biological molecules can be studied to identify new therapeutic targets and pathways.
Medicine
In medicine, the compound may be investigated for its pharmacological properties, including its ability to modulate specific biological pathways. Research in this area could lead to the development of new drugs for treating various diseases.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling events.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An aliphatic primary amine with applications in organic synthesis.
Allylamine: An unsaturated amine used in the production of polymers and pharmaceuticals.
Double half-Heusler alloys: Compounds with unique thermoelectric properties.
Uniqueness
Compared to these similar compounds, (2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole stands out due to its complex structure and the presence of multiple functional groups
Properties
IUPAC Name |
(2S,3S)-3-tert-butyl-4-(2,6-diphenoxyphenyl)-2-methyl-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29O3P/c1-21-31-27-20-11-17-24(29(27)34(21)30(2,3)4)28-25(32-22-13-7-5-8-14-22)18-12-19-26(28)33-23-15-9-6-10-16-23/h5-21H,1-4H3/t21-,34+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEJWVLWCKKVFR-ZCWHBTPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC4=CC=CC=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=C(C=CC=C3OC4=CC=CC=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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